molecular formula C16H20BrClSi2 B14554705 Bromo{[(chloromethyl)(diphenyl)silyl]methyl}dimethylsilane CAS No. 61739-75-1

Bromo{[(chloromethyl)(diphenyl)silyl]methyl}dimethylsilane

Cat. No.: B14554705
CAS No.: 61739-75-1
M. Wt: 383.9 g/mol
InChI Key: HQLAYOCVDBRSIG-UHFFFAOYSA-N
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Description

Bromo{[(chloromethyl)(diphenyl)silyl]methyl}dimethylsilane is an organosilicon compound that features both bromine and chlorine atoms attached to a silicon center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo{[(chloromethyl)(diphenyl)silyl]methyl}dimethylsilane typically involves the reaction of chloromethyl-diphenylsilane with bromine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or carbon tetrachloride to prevent unwanted side reactions. The reaction conditions often include low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where chloromethyl-diphenylsilane is reacted with bromine in a controlled environment. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bromo{[(chloromethyl)(diphenyl)silyl]methyl}dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of new organosilicon compounds with different functional groups.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of silanes with different substituents.

Scientific Research Applications

Bromo{[(chloromethyl)(diphenyl)silyl]methyl}dimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Potential use in the development of silicon-based biomolecules.

    Medicine: Investigated for its potential in drug delivery systems due to its unique reactivity.

    Industry: Used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Bromo{[(chloromethyl)(diphenyl)silyl]methyl}dimethylsilane involves the reactivity of the bromine and chlorine atoms attached to the silicon center. These halogens can undergo nucleophilic substitution, leading to the formation of new compounds. The silicon center can also participate in various reactions, including oxidation and reduction, which further modify the compound’s structure and properties.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl-diphenylsilane: Lacks the bromine atom, leading to different reactivity.

    Bromomethyl-diphenylsilane: Similar structure but lacks the chlorine atom.

    Dimethylchlorosilane: Simpler structure with only one silicon center and different reactivity.

Uniqueness

Bromo{[(chloromethyl)(diphenyl)silyl]methyl}dimethylsilane is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations compared to similar compounds with only one type of halogen.

Properties

CAS No.

61739-75-1

Molecular Formula

C16H20BrClSi2

Molecular Weight

383.9 g/mol

IUPAC Name

bromo-[[chloromethyl(diphenyl)silyl]methyl]-dimethylsilane

InChI

InChI=1S/C16H20BrClSi2/c1-19(2,17)14-20(13-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

HQLAYOCVDBRSIG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C[Si](CCl)(C1=CC=CC=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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